![molecular formula C14H20O2 B14282361 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane CAS No. 138624-31-4](/img/structure/B14282361.png)
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is an organic compound that features a benzyloxy group attached to a propyl chain, which is further connected to a dimethyloxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane typically involves the reaction of benzyloxypropyl halides with dimethyloxirane under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or oxirane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene.
Aplicaciones Científicas De Investigación
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the oxirane ring can undergo ring-opening reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(Benzyloxy)propyl]-2,2-dimethylthirane: Similar structure but with a sulfur atom replacing the oxygen in the oxirane ring.
3-[3-(Benzyloxy)propyl]-2,2-dimethylaziridine: Similar structure but with a nitrogen atom replacing the oxygen in the oxirane ring.
Uniqueness
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the benzyloxy group and the oxirane ring allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propiedades
Número CAS |
138624-31-4 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(3-phenylmethoxypropyl)oxirane |
InChI |
InChI=1S/C14H20O2/c1-14(2)13(16-14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Clave InChI |
QAJLLVGKRSMUFD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)CCCOCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


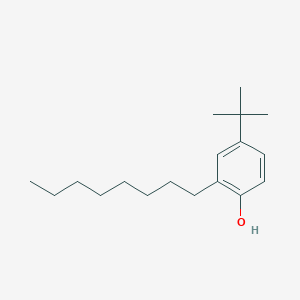
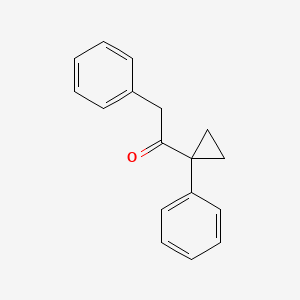
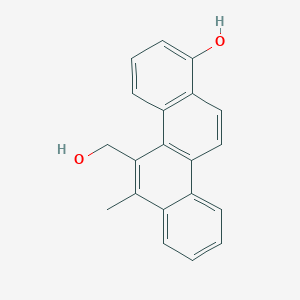
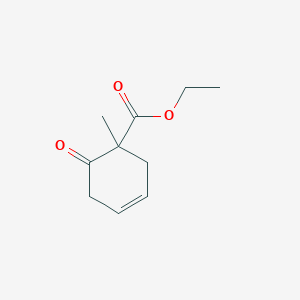
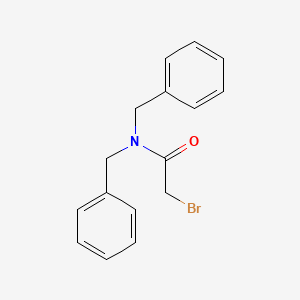
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

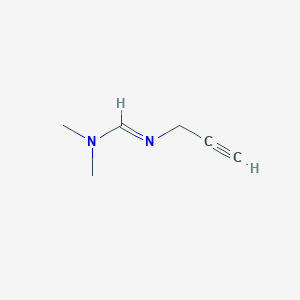
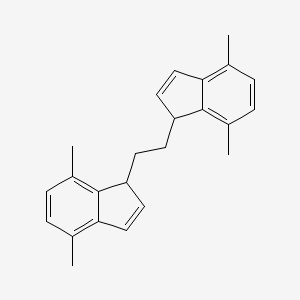

![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
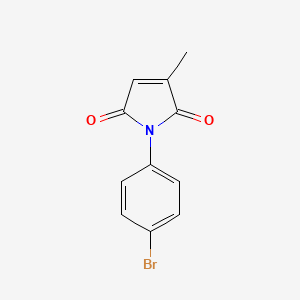
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)

